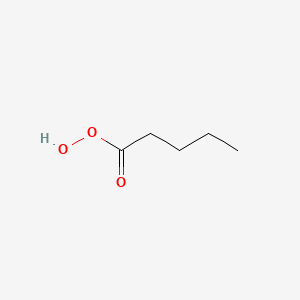
Pentaneperoxoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaneperoxoic acid is an organic compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains an acidic –OOH group. Peroxy acids are known for their strong oxidizing properties and are used in various chemical reactions and industrial applications .
Preparation Methods
Pentaneperoxoic acid can be synthesized through several methods:
Reaction with Hydrogen Peroxide: The most common method involves treating the corresponding carboxylic acid with hydrogen peroxide.
Reaction with Carboxylic Anhydrides: Another method involves the reaction of carboxylic anhydrides with hydrogen peroxide, which yields the peroxy acid and the corresponding carboxylic acid.
Reaction with Acid Chlorides: Acid chlorides can also be treated with hydrogen peroxide to produce peroxy acids.
Chemical Reactions Analysis
Pentaneperoxoic acid undergoes several types of chemical reactions:
Substitution: It can react with acid chlorides to form diacyl peroxides.
Reduction: Under certain conditions, this compound can be reduced to its corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide, acid chlorides, and carboxylic anhydrides. The major products formed from these reactions are epoxides, esters, and diacyl peroxides .
Scientific Research Applications
Pentaneperoxoic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which pentaneperoxoic acid exerts its effects involves the transfer of oxygen atoms to substrates. This process typically involves the formation of a reactive intermediate, which then reacts with the substrate to form the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparison with Similar Compounds
Pentaneperoxoic acid can be compared with other peroxy acids, such as peroxyacetic acid and peroxybenzoic acid. While all these compounds share similar oxidizing properties, this compound is unique in its specific reactivity and applications. For example, it may be more suitable for certain types of oxidations or industrial processes compared to other peroxy acids .
Similar compounds include:
Peroxyacetic Acid: Known for its use in disinfection and sterilization.
Peroxybenzoic Acid: Commonly used in organic synthesis for the oxidation of alkenes to epoxides.
Meta-Chloroperoxybenzoic Acid: Widely used in organic chemistry for various oxidation reactions.
Properties
CAS No. |
28384-48-7 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
pentaneperoxoic acid |
InChI |
InChI=1S/C5H10O3/c1-2-3-4-5(6)8-7/h7H,2-4H2,1H3 |
InChI Key |
UQGPCEVQKLOLLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


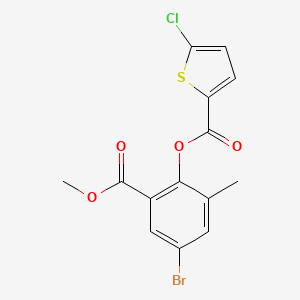
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
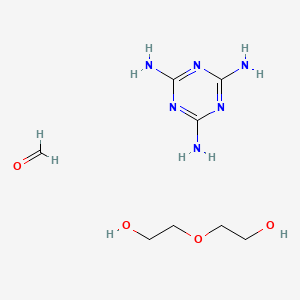
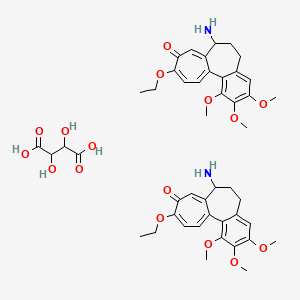
![Methanamine, 1-[(1,1-dimethylethyl)dioxy]-N,N-dimethyl-](/img/structure/B14676100.png)

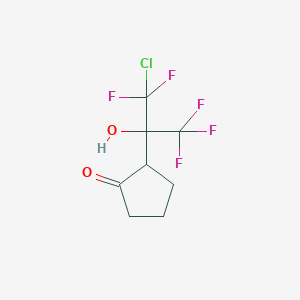
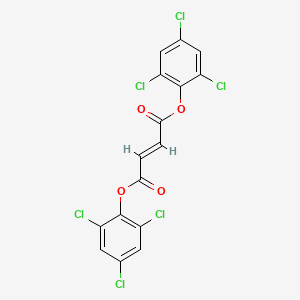
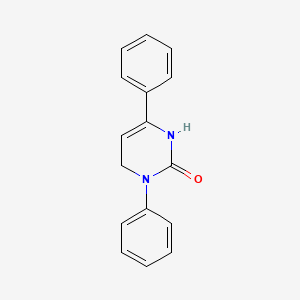
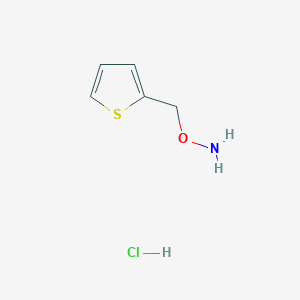
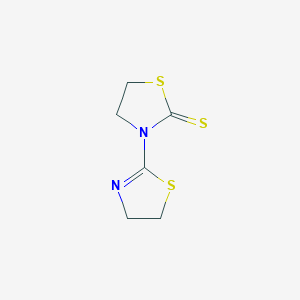
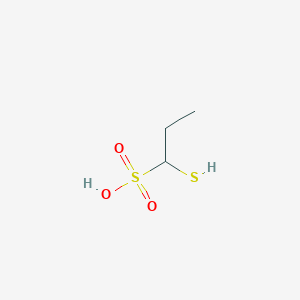

![1-chloro-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14676141.png)
